4-Aminophenyl butanoate
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Overview
Description
4-Aminophenyl butanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, where the butanoate group is attached to a phenyl ring substituted with an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophenyl butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-aminophenyl butanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is refluxed for a few hours, then neutralized with sodium carbonate, and the product is extracted using ethyl acetate .
Industrial Production Methods: Industrial production of this compound typically follows similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenyl butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Nitrophenyl butanoate.
Reduction: 4-Aminophenyl butanol.
Substitution: Halogenated derivatives like 4-bromophenyl butanoate.
Scientific Research Applications
4-Aminophenyl butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The precise mechanism of action of 4-aminophenyl butanoate is not fully understood. it is believed to function as an agonist at certain G-protein coupled receptors and may interact with other proteins involved in signal transduction pathways. This interaction can lead to various cellular responses, including changes in gene expression and enzyme activity .
Comparison with Similar Compounds
4-Aminophenyl butanoic acid: The parent acid form of 4-aminophenyl butanoate.
Methyl this compound: A methyl ester derivative with similar properties.
4-Nitrophenyl butanoate: An oxidized form with different reactivity.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
55536-08-8 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-aminophenyl) butanoate |
InChI |
InChI=1S/C10H13NO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3 |
InChI Key |
OOOGBSDKJMZXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
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